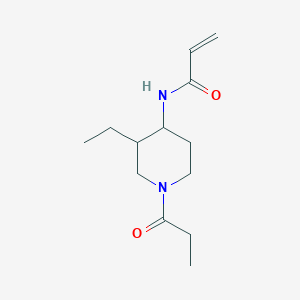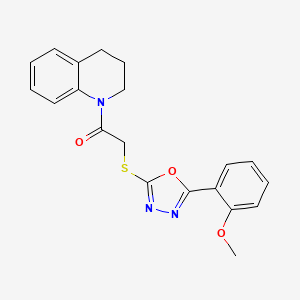
N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide, also known as EPPI, is a chemical compound that has been studied for its potential applications in scientific research. This molecule is a piperidine derivative that has a propenamide group attached to its nitrogen atom. EPPI has been shown to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide is thought to act as a modulator of various receptors in the brain and body. It has been shown to bind to the dopamine D2 receptor and the sigma-1 receptor, among others. By modulating the activity of these receptors, N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide may affect various physiological processes, including neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide has been shown to exhibit interesting biochemical and physiological effects. For example, it has been shown to increase dopamine release in the striatum, a brain region involved in reward and motivation. N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide has also been shown to increase the activity of certain ion channels, such as the TRPV1 channel, which is involved in pain sensation.
实验室实验的优点和局限性
One advantage of N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide is its high affinity for various receptors, which makes it a potentially useful tool for investigating their roles in various physiological processes. However, one limitation is that N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide is a relatively complex molecule to synthesize, which may limit its availability for use in experiments.
未来方向
There are several potential future directions for research on N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide. One area of interest is its potential as a tool for investigating the roles of various receptors in the brain and body. Another potential direction is the investigation of N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide's effects on various physiological processes, such as pain sensation and reward processing. Additionally, further research is needed to optimize the synthesis of N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide and to develop more efficient methods for its production.
合成方法
The synthesis of N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide can be achieved through a multistep process. The first step involves the reaction of 3-ethyl-4-piperidone with propargyl bromide to form N-(3-ethyl-1-propynyl)piperidin-4-one. This intermediate is then reacted with acetic anhydride to form N-(3-ethyl-1-propynyl)piperidin-4-ol, which is subsequently reacted with propionyl chloride to form N-(3-ethyl-1-propynyl)piperidin-4-yl propionate. Finally, this compound is reacted with acetic acid and acetic anhydride to form N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide.
科学研究应用
N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide has been studied for its potential applications in scientific research. One area of interest is its potential as a ligand for various receptors, including the dopamine D2 receptor and the sigma-1 receptor. N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide has been shown to exhibit high affinity for these receptors, making it a potential tool for investigating their roles in various physiological processes.
属性
IUPAC Name |
N-(3-ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-4-10-9-15(13(17)6-3)8-7-11(10)14-12(16)5-2/h5,10-11H,2,4,6-9H2,1,3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAJYMBPIDJHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1NC(=O)C=C)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[2-(Methylsulfonylmethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2509807.png)
![3-(2,3-dimethoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2509808.png)


![2-(ethyl{4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2509813.png)



![N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2509818.png)
![N-[4-(2-phenylethynyl)phenyl]methanesulfonamide](/img/structure/B2509820.png)


